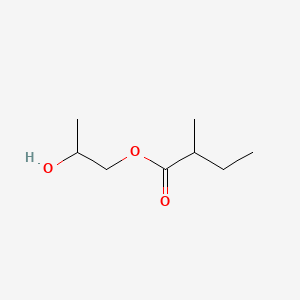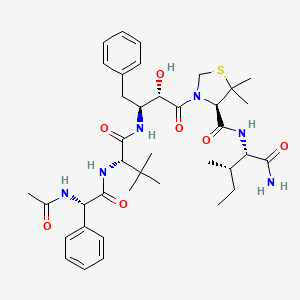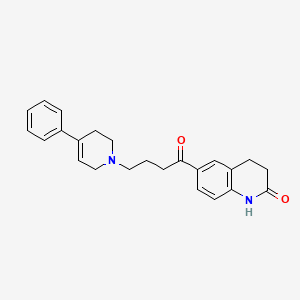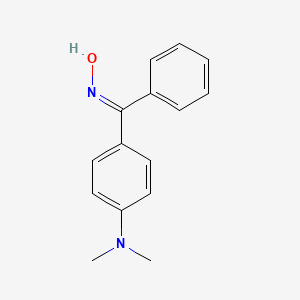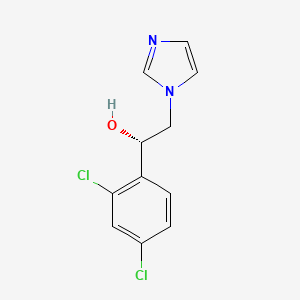
Sorbic acid, 5-formyl-2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorbic acid, 5-formyl-2-hydroxy-: is a derivative of sorbic acid, a naturally occurring organic compound commonly used as a food preservative. This compound is characterized by the presence of a formyl group (-CHO) and a hydroxyl group (-OH) attached to the sorbic acid backbone. It is a versatile chemical with various applications in different fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sorbic acid, 5-formyl-2-hydroxy- typically involves the oxidation of 5-hydroxymethylfurfural (HMF). This process can be carried out using various catalysts and oxidizing agents. For instance, the oxidation of HMF to 5-formyl-2-furancarboxylic acid (FFCA) can be achieved using metal oxide-supported ruthenium catalysts under aqueous conditions . Another method involves the use of quaternary ammonium octamolybdate and dectungstate as catalysts for the oxidation of HMF with hydrogen peroxide .
Industrial Production Methods: Industrial production of sorbic acid, 5-formyl-2-hydroxy- often relies on the same oxidation processes used in laboratory settings but scaled up to meet industrial demands. The choice of catalysts and reaction conditions is optimized to ensure high yields and selectivity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Sorbic acid, 5-formyl-2-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary oxidation of HMF can lead to the formation of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or 2,5-diformylfuran (DFF), which can further be oxidized to FFCA and then to 2,5-furandicarboxylic acid (FDCA) .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal oxide-supported catalysts.
Reduction: Reducing agents such as sodium borohydride can be used to convert aldehyde groups to alcohols.
Substitution: Various nucleophiles can be used to substitute functional groups on the furan ring.
Major Products: The major products formed from these reactions include HMFCA, DFF, FFCA, and FDCA .
Wissenschaftliche Forschungsanwendungen
Sorbic acid, 5-formyl-2-hydroxy- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which sorbic acid, 5-formyl-2-hydroxy- exerts its effects involves the interaction of its functional groups with specific molecular targets. For instance, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
5-Hydroxymethylfurfural (HMF): A precursor for the synthesis of sorbic acid, 5-formyl-2-hydroxy-.
2,5-Furandicarboxylic Acid (FDCA): A derivative formed through the oxidation of FFCA.
2,5-Diformylfuran (DFF): Another oxidation product of HMF.
Uniqueness: Sorbic acid, 5-formyl-2-hydroxy- is unique due to its specific combination of functional groups, which confer distinct reactivity and applications compared to other furan derivatives .
Eigenschaften
CAS-Nummer |
13046-69-0 |
|---|---|
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
(3E,5Z)-6-hydroxy-5-methyl-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C7H8O4/c1-5(4-8)2-3-6(9)7(10)11/h2-4,8H,1H3,(H,10,11)/b3-2+,5-4- |
InChI-Schlüssel |
RCQVZEIXOOIRRL-IAROGAJJSA-N |
Isomerische SMILES |
C/C(=C/O)/C=C/C(=O)C(=O)O |
Kanonische SMILES |
CC(=CO)C=CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


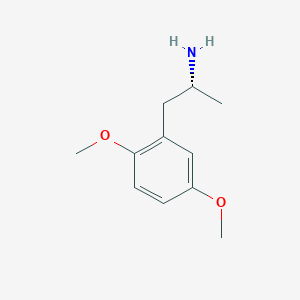
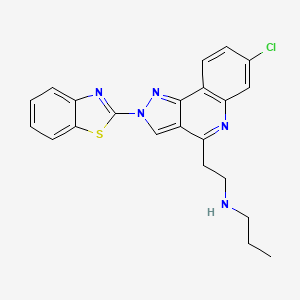


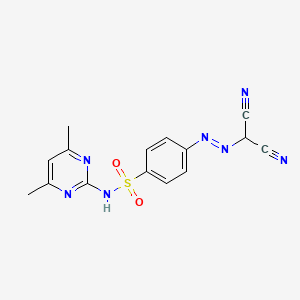

![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
